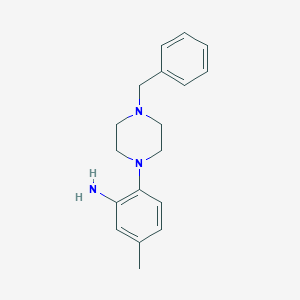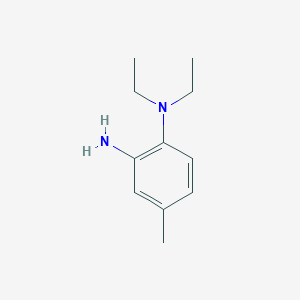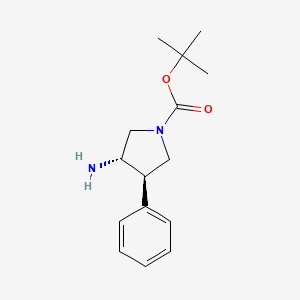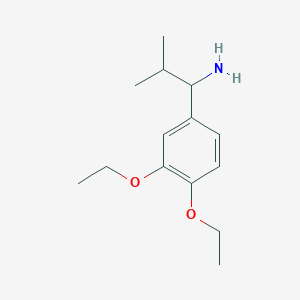
1-(3,4-ジエトキシフェニル)-2-メチルプロパン-1-アミン
説明
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and an amine group attached to a propan-1-amine chain
科学的研究の応用
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with similar structures, such as drotaverine, are known to inhibit phosphodiesterase-4 (pde4) . PDE4 is an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a molecule that plays a crucial role in various cellular processes .
Mode of Action
For instance, Drotaverine inhibits PDE4, leading to elevated levels of cAMP and resulting in smooth muscle relaxation .
Biochemical Pathways
Elevated cAMP can affect various pathways, including those involved in smooth muscle relaxation .
Result of Action
Based on the action of similar compounds, it could potentially lead to smooth muscle relaxation by increasing camp levels .
生化学分析
Biochemical Properties
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines. This interaction can lead to the inhibition of the enzyme, thereby affecting the levels of neurotransmitters in the brain . Additionally, 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine can bind to certain receptors, influencing signal transduction pathways.
Cellular Effects
The effects of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which play a crucial role in cell signaling . This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with monoamine oxidase results in the inhibition of the enzyme, thereby increasing the levels of neurotransmitters . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effects on cellular function. In vitro studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its efficacy . Long-term studies in vivo have indicated that prolonged exposure to the compound can result in adaptive changes in cellular function.
Dosage Effects in Animal Models
The effects of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing anxiety . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound.
Metabolic Pathways
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, leading to the formation of metabolites that can influence metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the mitochondria, where it can influence mitochondrial function and energy metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 3,4-diethoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is reduced to form 3,4-diethoxyphenylpropan-1-ol.
Amination: The hydroxyl group is then converted to an amine group through a reductive amination process, resulting in the formation of 1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale catalytic hydrogenation and reductive amination processes. These methods are optimized for high yield and purity, often using specialized catalysts and reaction conditions to ensure efficient conversion and minimal by-products.
化学反応の分析
Types of Reactions
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or alkanes.
Substitution: Produces derivatives with different functional groups replacing the ethoxy groups.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar structure but with methoxy groups instead of ethoxy groups.
1-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine: Similar structure with methoxy groups.
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-ol: Similar structure with a hydroxyl group instead of an amine group.
Uniqueness
1-(3,4-Diethoxyphenyl)-2-methylpropan-1-amine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups may enhance its lipophilicity and alter its interaction with molecular targets compared to similar compounds with methoxy groups.
特性
IUPAC Name |
1-(3,4-diethoxyphenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-16-12-8-7-11(14(15)10(3)4)9-13(12)17-6-2/h7-10,14H,5-6,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDDUIBPQBTDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C(C)C)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239378 | |
| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874623-47-9 | |
| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874623-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Diethoxy-α-(1-methylethyl)benzenemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



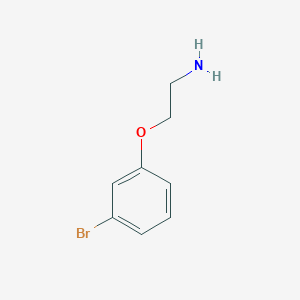

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)



